molecular formula C20H17N3O2 B14201936 Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate CAS No. 833430-86-7

Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate

Cat. No.: B14201936
CAS No.: 833430-86-7
M. Wt: 331.4 g/mol
InChI Key: DOMRVSCLTDVULU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .

Another method involves the use of carbamoylation reactions, where a carbamic acid intermediate is formed from the reaction of an amine with carbon dioxide. This intermediate can then be dehydrated to form the corresponding isocyanate, which reacts with an alcohol to produce the carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate involves its interaction with various molecular targets and pathways. Beta-carboline alkaloids are known to interact with neurotransmitter receptors, enzymes, and ion channels. They can modulate the activity of these targets, leading to their diverse pharmacological effects . For example, they may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine .

Properties

CAS No.

833430-86-7

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl N-[2-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate

InChI

InChI=1S/C20H17N3O2/c1-2-25-20(24)23-17-10-6-4-8-15(17)18-19-14(11-12-21-18)13-7-3-5-9-16(13)22-19/h3-12,22H,2H2,1H3,(H,23,24)

InChI Key

DOMRVSCLTDVULU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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